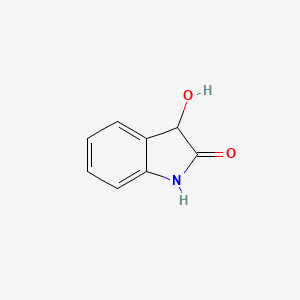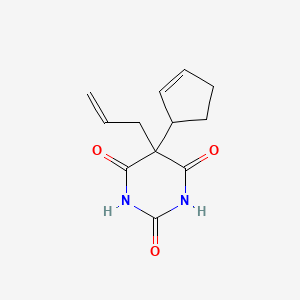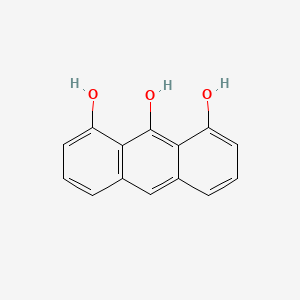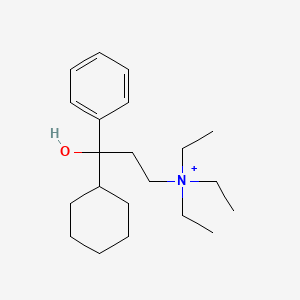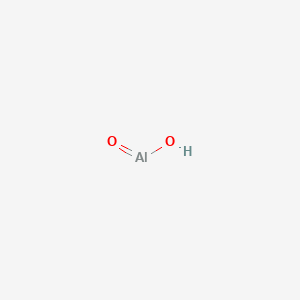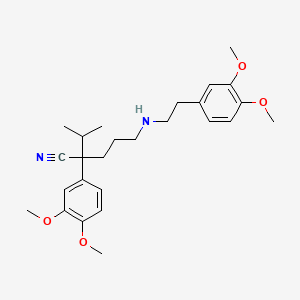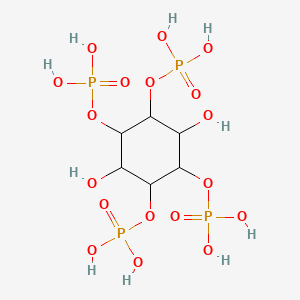
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid is a chemical compound with the molecular formula C6H5ClO4. It is an α,β-unsaturated monocarboxylic acid that features hydroxy and oxo groups at positions 2 and 6, respectively. This compound is known for its role as a bacterial xenobiotic metabolite, produced by the metabolism of xenobiotic compounds in bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid can be achieved through various organic reactions. One common method involves the chlorination of 2-hydroxy-6-oxo-2,4-hexadienoic acid. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxy derivatives, substituted derivatives, and oxidized products .
Aplicaciones Científicas De Investigación
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in bacterial metabolism and its potential as a biomarker for xenobiotic degradation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for enzymes involved in xenobiotic metabolism, leading to the formation of various metabolites. The compound’s effects are mediated through pathways involving oxidative and reductive transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-6-oxo-2,4-heptadienoic acid: Similar in structure but lacks the chlorine atom.
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Contains a phenyl group instead of a chlorine atom.
5-Chloro-2-hydroxymuconic semialdehyde: Another chlorinated derivative with similar properties
Uniqueness
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxy and oxo groups, along with the chlorine atom, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C6H5ClO4 |
|---|---|
Peso molecular |
176.55 g/mol |
Nombre IUPAC |
5-chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-8)1-2-5(9)6(10)11/h1-3,8H,(H,10,11) |
Clave InChI |
MKQLZCILXXKHEB-UHFFFAOYSA-N |
SMILES canónico |
C(=CC(=O)C(=O)O)C(=CO)Cl |
Sinónimos |
2-hydroxy-5-chloromuconic acid semialdehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




